2-(2-fluorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide is an organic compound with potential applications in various scientific fields. This compound features a fluorophenoxy group and a methylcarbamoyl-substituted phenyl group connected via an acetamide linkage. Its unique structure allows it to participate in diverse chemical reactions and makes it a candidate for various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of 2-fluorophenol, which is then reacted with an appropriate acylating agent to form 2-(2-fluorophenoxy)acetyl chloride.
Amide Bond Formation: The 2-(2-fluorophenoxy)acetyl chloride is then reacted with 4-aminomethylbenzamide under controlled conditions to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and acetamide moieties.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines are common products.
Substitution: Depending on the nucleophile, substituted phenoxy derivatives are formed.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-fluorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be screened for activity against various biological targets, including enzymes and receptors.
Medicine
In medicine, derivatives of this compound might exhibit pharmacological properties such as anti-inflammatory, analgesic, or antimicrobial effects. Research could focus on its efficacy and safety in preclinical and clinical studies.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action for 2-(2-fluorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenoxy group could enhance binding affinity, while the acetamide linkage might influence the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide
- **2-
Properties
IUPAC Name |
2-[4-[[2-(2-fluorophenoxy)acetyl]amino]phenyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-19-16(21)10-12-6-8-13(9-7-12)20-17(22)11-23-15-5-3-2-4-14(15)18/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKRSOXLQOHPNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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